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2,6,6-Trimethyl-1-cyclohexene-1-

acetaldehyde

Cat. No.: B1584958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
β-Homocyclocitral, systematically known as 2,6,6-trimethylcyclohex-1-en-1-acetaldehyde, is a

C11-apocarotenoid, a class of organic compounds derived from the oxidative cleavage of

carotenoids. While its close analog, β-cyclocitral, has been the subject of numerous studies for

its role in plant stress signaling and its potential as a bioactive compound, β-homocyclocitral

remains a less explored yet equally intriguing molecule. Its unique structural features,

combining a substituted cyclohexene ring with an acetaldehyde moiety, make it a valuable

synthon in organic chemistry and a potential candidate for biological activity screening. This

guide provides a comprehensive overview of the physical and chemical properties of β-

homocyclocitral, along with detailed experimental protocols for its synthesis and analysis, to

support further research and development in the chemical and pharmaceutical sciences.

Chemical Identity and Physical Properties
β-Homocyclocitral is a colorless to pale yellow liquid with a characteristic herbaceous aroma.[1]

Its fundamental properties are summarized in the table below.
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Property Value Source(s)

Molecular Formula C₁₁H₁₈O [1]

Molecular Weight 166.26 g/mol [1]

IUPAC Name
2-(2,6,6-trimethylcyclohexen-1-

yl)acetaldehyde
[1]

CAS Number 472-66-2 [2]

Appearance Colorless to pale yellow liquid [1]

Boiling Point 58-59 °C @ 0.4 mmHg

Density 0.941 g/mL at 25 °C

Refractive Index (n20/D) 1.485

Solubility
Insoluble in water, soluble in

fat and alcohol.
[1][3]

Spectroscopic Characterization
The structural elucidation of β-homocyclocitral is primarily achieved through a combination of

nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
A peer-reviewed study on the synthesis of β-homocyclocitral provides detailed ¹H and ¹³C NMR

data, which are crucial for its unambiguous identification.[4]

¹H NMR (300 MHz, CDCl₃):
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

9.48 t, J = 2.2 Hz 1H -CHO

3.05 br. s 2H -CH₂-CHO

1.96 m 2H
Cyclohexene ring

protons

1.59 m 2H
Cyclohexene ring

protons

1.53 s 3H C=C-CH₃

1.44 m 2H
Cyclohexene ring

protons

0.92 s 6H
gem-dimethyl (-

C(CH₃)₂)

¹³C NMR (CDCl₃):

Chemical Shift (δ, ppm) Carbon Type Assignment

201.13 s C=O (aldehyde)

132.37 s C=C

128.40 s C=C

43.64 t -CH₂-CHO

39.06 t Cyclohexene ring CH₂

32.75 t Cyclohexene ring CH₂

27.92 q gem-dimethyl (-C(CH₃)₂)

20.05 q C=C-CH₃

19.22 t Cyclohexene ring CH₂
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Note: s = singlet, t = triplet, q = quartet, m = multiplet, br. s = broad singlet

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of β-homocyclocitral typically shows a

molecular ion peak (M⁺) at m/z 166, corresponding to its molecular weight.[4] The

fragmentation pattern provides further structural information.

Key Fragments in GC-MS Analysis:

m/z Relative Intensity Possible Fragment

151 High [M-CH₃]⁺

107 High Further fragmentation

95 Moderate Further fragmentation

81 High Further fragmentation

69 Moderate Further fragmentation

Data sourced from PubChem CID 61124

Infrared (IR) Spectroscopy
While a specific, peer-reviewed IR spectrum for β-homocyclocitral is not readily available in the

searched literature, its characteristic absorption bands can be predicted based on its functional

groups.

Predicted IR Absorption Bands:
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

~2960-2850 C-H Alkane stretching

~2720 and ~2820 C-H
Aldehyde C-H stretching

(Fermi doublet)

~1725 C=O Aldehyde carbonyl stretching

~1670 C=C Alkene stretching

Chemical Synthesis and Reactivity
β-Homocyclocitral is a valuable intermediate in the synthesis of more complex molecules, such

as drimane-related sesquiterpenes.[4]

Synthetic Pathway
An efficient, peer-reviewed synthesis of β-homocyclocitral starts from the commercially

available β-ionone.[4] The overall transformation involves a one-carbon chain shortening.

β-Ionone Epoxy-intermediate Epoxidation (e.g., m-CPBA) β-Homocyclocitral Rearrangement (Lewis acid catalysis) 

Click to download full resolution via product page

Caption: Synthetic route from β-ionone to β-homocyclocitral.

Experimental Protocol: Synthesis from β-Ionone
This protocol is adapted from the improved synthesis method described by de Jong et al.[4]

Materials:

β-Ionone

m-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (CH₂Cl₂)
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Aqueous sodium bicarbonate solution (NaHCO₃)

Aqueous sodium sulfite solution (Na₂SO₃)

Anhydrous magnesium sulfate (MgSO₄)

Lewis acid catalyst (e.g., BF₃·OEt₂)

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

Epoxidation:

Dissolve β-ionone in dichloromethane in a round-bottom flask equipped with a magnetic

stirrer and cool the solution in an ice bath.

Add m-CPBA portion-wise to the stirred solution.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed.

Quench the reaction by adding aqueous sodium sulfite solution, followed by washing with

aqueous sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude epoxy-intermediate.

Rearrangement:

Dissolve the crude epoxy-intermediate in an appropriate solvent (e.g., dichloromethane).

Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) to the solution.

Stir the reaction at room temperature and monitor by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purification:

Purify the crude β-homocyclocitral by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure

product.

Chemical Reactivity
The chemical reactivity of β-homocyclocitral is dictated by its two primary functional groups: the

aldehyde and the trisubstituted double bond.

Aldehyde Group: The aldehyde functionality is susceptible to both oxidation and reduction.

Oxidation: Can be oxidized to the corresponding carboxylic acid, 2-(2,6,6-

trimethylcyclohex-1-en-1-yl)acetic acid, using standard oxidizing agents (e.g., Jones

reagent, PCC).

Reduction: Can be reduced to the primary alcohol, 2-(2,6,6-trimethylcyclohex-1-en-1-

yl)ethanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum

hydride (LiAlH₄).

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, participating in

reactions such as Wittig olefination, Grignard reactions, and cyanohydrin formation.

Alkene Group: The double bond can undergo various addition reactions.

Hydrogenation: Catalytic hydrogenation can reduce the double bond, leading to the

saturated aldehyde.

Halogenation: Reacts with halogens (e.g., Br₂) to form the dihalo-adduct.

Epoxidation: Can be epoxidized using peroxy acids.
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Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like

β-homocyclocitral.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

GC-MS Analysis

Data Processing

Sample containing
β-homocyclocitral

Dissolution in
volatile solvent
(e.g., Hexane)

Injection into GC

Separation on
capillary column

Electron Ionization (EI)

Mass Analyzer
(Quadrupole/Ion Trap)

Total Ion Chromatogram (TIC)

Mass Spectrum of Peak

Library Matching
(e.g., NIST)

Identification of
β-homocyclocitral

Click to download full resolution via product page

Caption: Workflow for the analysis of β-homocyclocitral by GC-MS.
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General GC-MS Protocol:

Sample Preparation: Dissolve the sample containing β-homocyclocitral in a volatile organic

solvent such as hexane or dichloromethane to a concentration of approximately 10 µg/mL.[5]

Injection: Inject 1 µL of the prepared sample into the GC injector (splitless mode).

Gas Chromatography:

Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate.

Temperature Program: An initial temperature of 50-70°C, held for a few minutes, followed

by a ramp to a final temperature of 250-280°C.

Mass Spectrometry:

Ionization: Electron Ionization (EI) at 70 eV.

Scan Range: Scan a mass-to-charge ratio (m/z) range of approximately 40-400 amu.

Data Analysis: Identify β-homocyclocitral by its retention time and by comparing its mass

spectrum to a reference library (e.g., NIST).

Potential Applications in Drug Discovery and
Development
While direct pharmacological studies on β-homocyclocitral are limited in the available literature,

the biological activities of its structural analog, β-cyclocitral, provide a compelling rationale for

its investigation. β-Cyclocitral has been shown to be a signaling molecule in plants, mediating

responses to stress. Furthermore, many terpenoid and apocarotenoid scaffolds exhibit a wide

range of biological activities, including anti-inflammatory, antimicrobial, and anticancer

properties.[6]

Given its structural features, β-homocyclocitral could serve as:
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A lead compound for derivatization: The aldehyde and alkene functionalities provide handles

for chemical modification to generate a library of analogs for biological screening.

A scaffold for natural product synthesis: Its role as an intermediate in the synthesis of

drimane sesquiterpenes highlights its utility in accessing complex molecular architectures

with known biological relevance.[4]

Conclusion
β-Homocyclocitral is a molecule with well-defined physical and chemical properties that make it

a subject of interest for both synthetic chemists and researchers in the life sciences. This guide

has consolidated the available spectroscopic data, provided a peer-reviewed synthetic

protocol, and outlined analytical methodologies to facilitate further research. The exploration of

its potential biological activities, drawing parallels with related natural products, opens up new

avenues for its application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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